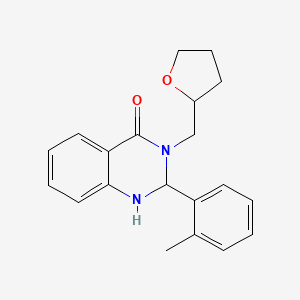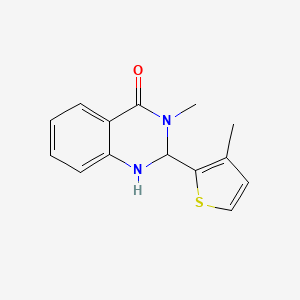
N-benzyl-4-(4-morpholinyl)benzamide
Vue d'ensemble
Description
N-benzyl-4-(4-morpholinyl)benzamide is a useful research compound. Its molecular formula is C18H20N2O2 and its molecular weight is 296.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 296.152477885 g/mol and the complexity rating of the compound is 341. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antifungal Activity
N-Benzoyl-N'-dialkylthiourea derivatives and their cobalt (III) complexes, including those with morpholino groups, have been synthesized and evaluated for their antifungal properties. These compounds, including N-(Morpholinothiocarbonyl) benzamide, have shown activity against pathogens responsible for plant diseases, indicating their potential as antifungal agents (Zhou Weiqun et al., 2005).
Radiolabeling for Diagnostic Imaging
4-Iodo- N -(2-morpholinoethyl)benzamide, a benzamide analog of the antidepressant moclobemide, has been synthesized and radiolabeled with Na123I and Na125I. This process optimizes conditions for potential use in diagnostic imaging, showcasing the versatility of morpholino benzamide derivatives in medical applications (C. Tsopelas, 1999).
Carbonic Anhydrase Inhibitors
Aromatic sulfonamide inhibitors of carbonic anhydrases, including derivatives with morpholino groups, have been prepared and evaluated. These compounds exhibit nanomolar inhibitory concentration against several isoenzymes, highlighting their potential in the development of therapeutic agents (C. Supuran et al., 2013).
Material Science and Polymer Chemistry
Research on morpholine-2,5-dione derivatives has led to the synthesis of biodegradable polyesteramides with pendant functional groups. These materials, prepared through the copolymerization of caprolactone or lactide with morpholine derivatives, offer insights into developing new biocompatible materials (P. J. I. Veld et al., 1992).
Antidepressant Synthesis
The synthesis of the antidepressant Befol, a derivative of 4-Chloro-N-(3-morpholinopropyl)benzamide, highlights the chemical versatility and pharmaceutical application of morpholino benzamide compounds. This synthesis process addresses the need for more efficient and less toxic methodologies in drug production (N. S. Donskaya et al., 2004).
Ionic Liquids and Their Applications
Studies on 4-benzyl-4-methylmorpholinium salts have produced a series of ionic liquids with diverse anions. These compounds' physicochemical properties, toxicity, biodegradability, and potential applications in green chemistry and biomass solvent development are explored, demonstrating the broad applicability of morpholino benzamide derivatives (J. Pernak et al., 2011).
Propriétés
IUPAC Name |
N-benzyl-4-morpholin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-18(19-14-15-4-2-1-3-5-15)16-6-8-17(9-7-16)20-10-12-22-13-11-20/h1-9H,10-14H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFHZSXOIOIXCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,4-dimethoxybenzyl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4502536.png)
![N-[4-(1H-imidazol-1-yl)benzyl]-2-methylpropanamide](/img/structure/B4502544.png)


![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isopentylacetamide](/img/structure/B4502555.png)
![2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)pyridazin-3(2H)-one](/img/structure/B4502560.png)


![N-{4-[(1-methyl-4-piperidinyl)oxy]benzyl}benzenesulfonamide](/img/structure/B4502583.png)
![N-[3-(4-methoxyphenyl)propyl]-2,2-dimethylpropanamide](/img/structure/B4502587.png)




